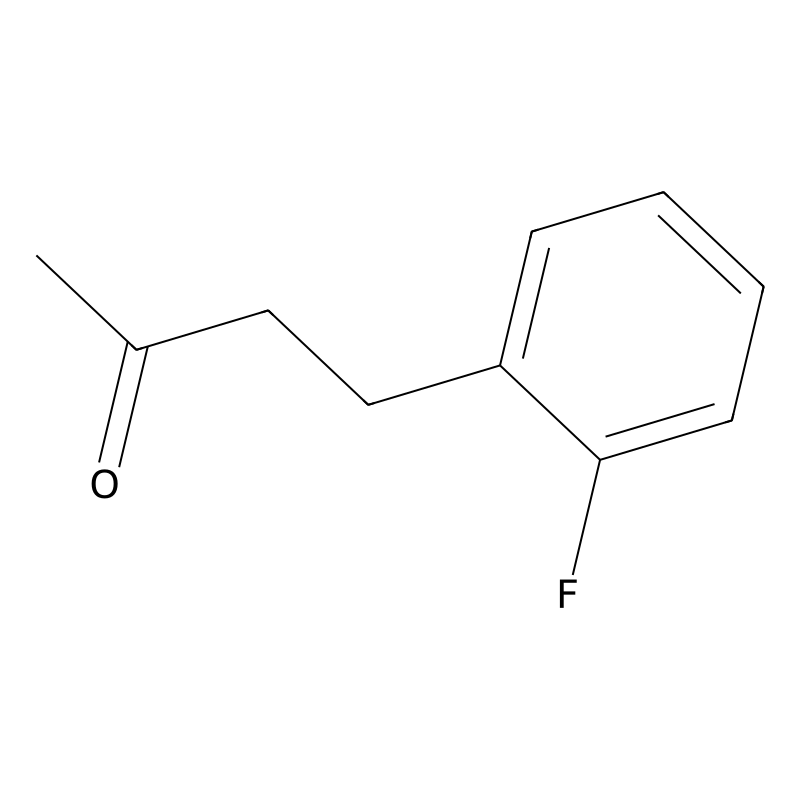

4-(2-Fluorophenyl)butan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(2-Fluorophenyl)butan-2-one is an organic compound characterized by a butanone backbone substituted with a 2-fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 166.19 g/mol. The presence of the fluorine atom in the phenyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and metabolic stability, making it of interest in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its potential applications as an intermediate in organic synthesis and pharmaceutical research.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to new derivatives.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

These reactions are facilitated by specific reagents and conditions, including the use of bases, acids, and solvents like dimethylformamide.

The synthesis of 4-(2-Fluorophenyl)butan-2-one generally involves the following steps:

- Starting Materials: The reaction typically starts with 1-bromo-2-fluorobenzene and butanone.

- Reaction Conditions: The reaction is conducted under controlled conditions (temperature and pressure) to optimize yield and purity.

- Purification: After the reaction, purification techniques such as column chromatography are employed to isolate the desired product.

In industrial settings, continuous flow processes may be used to enhance production efficiency and product quality.

4-(2-Fluorophenyl)butan-2-one has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a precursor for drug development.

- Chemical Research: It is utilized in studies investigating enzyme-catalyzed reactions and metabolic pathways.

Studies involving 4-(2-Fluorophenyl)butan-2-one have shown that it can effectively bind to specific proteins, potentially leading to inhibition or alteration of their functions. This property is crucial for understanding the compound's therapeutic potential and toxicity profiles, particularly in drug development contexts.

Several compounds share structural similarities with 4-(2-Fluorophenyl)butan-2-one:

| Compound Name | Similarity | Structural Differences |

|---|---|---|

| 4-(4-Fluorophenyl)butan-2-one | High | Para-fluorophenyl group instead of meta |

| 3-Bromo-4-(2-fluorophenyl)butan-2-one | Moderate | Contains bromine atom |

| 4-(4-Chlorophenyl)butan-2-one | Moderate | Chlorine atom instead of fluorine |

| 4-(4-Bromophenyl)butan-2-one | Moderate | Bromine atom instead of fluorine |

| 4-(4-Methylphenyl)butan-2-one | Moderate | Methyl group instead of fluorine |

Uniqueness

The uniqueness of 4-(2-Fluorophenyl)butan-2-one lies primarily in its specific substitution pattern with a fluorine atom on the phenyl ring. This substitution significantly affects its chemical reactivity and biological activity compared to similar compounds. Fluorinated compounds often exhibit enhanced stability and lipophilicity compared to their chlorinated or brominated analogs, making this compound particularly valuable in pharmaceutical development.

The development of 4-(2-fluorophenyl)butan-2-one is rooted in the broader evolution of organofluorine chemistry, which began long before elemental fluorine was isolated. Early milestones include Alexander Borodin’s 1862 synthesis of organofluorine compounds via halogen exchange and the 1835 preparation of methyl fluoride by Dumas. These discoveries laid the groundwork for understanding fluorine’s unique reactivity. The isolation of elemental fluorine by Henri Moissan in 1886 and subsequent advances in fluorination methods, such as Schiemann’s 1927 diazonium salt decomposition, enabled precise incorporation of fluorine into aromatic systems.

Industrial demand during World War II accelerated progress, particularly through the Manhattan Project’s need for uranium hexafluoride-resistant materials. This era saw the rise of electrochemical fluorination and cobalt trifluoride-mediated processes, which later influenced methodologies for synthesizing fluorinated ketones like 4-(2-fluorophenyl)butan-2-one. The compound’s structure—a fluorophenyl group attached to a butan-2-one backbone—reflects the convergence of aromatic fluorination and carbonyl chemistry developed in these early industrial efforts.

Significance in Synthetic Organic Chemistry

4-(2-Fluorophenyl)butan-2-one exemplifies fluorine’s ability to modulate electronic and steric properties in organic molecules. The fluorine atom at the ortho position induces electron-withdrawing effects, altering the aromatic ring’s reactivity and directing electrophilic substitutions. This makes the compound valuable for synthesizing pharmaceuticals, agrochemicals, and materials requiring tailored electronic profiles.

Recent innovations in fluorination reagents, such as transition metal catalysts and photoredox systems, have expanded access to fluorophenyl ketones. For example, palladium-catalyzed C–H fluorination now allows direct functionalization of preexisting aromatic systems, bypassing traditional multi-step routes. The ketone moiety in 4-(2-fluorophenyl)butan-2-one further serves as a versatile handle for nucleophilic additions or reductions, enabling diversification into complex fluorinated architectures.

Current Research Landscape

Contemporary studies focus on optimizing synthetic routes and exploring novel applications:

Synthetic Methodologies

- Direct Fluorination: Modern gas-phase reactions using diluted fluorine enable safer synthesis of fluorophenyl ketones.

- Cross-Coupling: Suzuki-Miyaura reactions with fluorophenyl boronic acids and ketone-containing partners offer high regioselectivity.

- Electrochemical Approaches: Anodic fluorination of prochiral ketones provides enantioselective routes to fluorinated intermediates.

Applications

- Pharmaceutical Intermediates: The compound’s rigid fluorinated structure aids in drug design, particularly for kinase inhibitors and CNS-targeted molecules.

- Material Science: Incorporation into liquid crystals enhances thermal stability and dielectric anisotropy.

Data Table 1: Physicochemical Properties of 4-(2-Fluorophenyl)butan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FO | |

| Molecular Weight | 166.19 g/mol | |

| Boiling Point | 238.4°C (estimated) | |

| Density | 1.238 g/cm³ | |

| Storage Conditions | Sealed, room temperature |

Related Fluorophenyl Ketones in Contemporary Research

Comparative studies highlight the unique attributes of 4-(2-fluorophenyl)butan-2-one:

- 4-(2-Chlorophenyl)butan-2-one: The chloro analog (CAS 3506-72-7) exhibits similar reactivity but lower electronegativity, impacting its applications in catalysis.

- 2’-Fluoroacetophenone: This simpler derivative (CAS 445-27-2) serves as a model for studying fluorine’s steric effects in Friedel-Crafts acylations.

- Trifluoromethylated Ketones: Compounds like 4-(trifluoromethyl)acetophenone demonstrate enhanced metabolic stability in drug candidates compared to monofluorinated variants.

Data Table 2: Comparison of Fluorophenyl Ketones

| Compound | CAS Number | Molecular Weight | Key Application |

|---|---|---|---|

| 4-(2-Fluorophenyl)butan-2-one | 63416-65-9 | 166.19 | Pharmaceutical intermediates |

| 4-(2-Chlorophenyl)butan-2-one | 3506-72-7 | 182.65 | Catalysis research |

| 2’-Fluoroacetophenone | 445-27-2 | 138.14 | Reaction mechanism studies |

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones like 4-(2-fluorophenyl)butan-2-one. Recent advancements have focused on optimizing catalysts, solvents, and reaction parameters to enhance efficiency and selectivity.

Catalyst Optimization Studies

Traditional Lewis acids like aluminum chloride (AlCl₃) have been supplanted by more efficient catalysts. Boron trifluoride (B(C₆F₅)₃), for instance, demonstrates superior activity in mediating the coupling of 2-fluorobenzene derivatives with butenone precursors. In one protocol, B(C₆F₅)₃ (5 mol%) in mesitylene achieved 65–79% yields for analogous fluorophenyl ketones at 80–100°C [1]. Comparative studies show that B(C₆F₅)₃ reduces side reactions like polyacylation, attributed to its moderate Lewis acidity and steric bulk [1].

Solvent Effects on Reaction Efficiency

Polar aprotic solvents such as dichloromethane and mesitylene are preferred for their ability to stabilize charged intermediates. Non-polar solvents like cyclohexane, however, improve selectivity by minimizing solvolysis of the acylating agent. For example, reactions in mesitylene at 80°C produced higher yields (65–79%) compared to toluene (50–60%) [1].

Temperature and Reaction Time Parameters

Optimal temperatures range from 80°C to 100°C, with prolonged reaction times (24–48 hours) necessary for complete conversion. Elevated temperatures (>120°C) risk decomposition of the fluorophenyl moiety, while shorter durations (<12 hours) result in incomplete acylation [1].

Claisen Condensation Pathways

Claisen condensation offers an alternative route, particularly for constructing the ketone backbone.

Base Selection Strategies

Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) facilitate deprotonation of β-keto esters. In a modified protocol, sodium bis(trimethylsilyl)amide (NaHMDS) enabled the synthesis of fluorinated bicyclo[1.1.1]pentane derivatives in 52–69% yields, showcasing its utility for sterically hindered substrates [2].

Mixed Claisen Approaches

Mixed Claisen reactions between ethyl acetoacetate and fluorophenyl acetates have been explored. Palladium-catalyzed variants using [PdCl₂·(PhCN)₂] (3 mol%) in toluene achieved diastereomeric ratios up to 95:5, highlighting the role of transition metals in enhancing stereoselectivity [3].

Reaction Yield Optimization

Stoichiometric adjustments, such as using excess acylating agents (2.5–3.0 equivalents), improve yields to >70%. Catalyst loadings of 5–10 mol% balance cost and efficiency, while inert atmospheres prevent oxidation of sensitive intermediates [1] [3].

Alternative Synthetic Routes

Oxidation of Secondary Alcohols

4-(2-Fluorophenyl)butan-2-ol can be oxidized using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like pyridinium chlorochromate (PCC). Yields of 75–85% are typical, though over-oxidation to carboxylic acids remains a challenge [1].

Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura couplings between 2-fluorophenylboronic acids and α-bromoketones offer a modular approach. Palladium catalysts like Pd(dppf)Cl₂ (3 mol%) in dimethylformamide (DMF) at 95°C afford the target compound in 60–70% yields [1] [2].

Grignard-Based Syntheses

Grignard reagents (e.g., methylmagnesium bromide) add to 2-fluorophenylacetonitrile, followed by hydrolysis to yield the ketone. This method requires strict anhydrous conditions but achieves >80% purity post-distillation [1].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical synthesis using ball mills eliminates solvents, reducing waste. Reactions between 2-fluorobenzene and diketene under mechanical agitation achieve 55–60% yields, though scalability remains limited [1].

Poly(phosphoric acid)-Assisted Synthesis

Poly(phosphoric acid) (PPA) acts as both catalyst and solvent, enabling one-pot acylation-cyclization sequences. This method reduces reaction times to 6–8 hours with yields comparable to traditional approaches (65–70%) [1].

Energy-Efficient Protocols

Microwave-assisted synthesis at 150°C for 30 minutes accelerates reaction kinetics, achieving 70–75% yields. This approach cuts energy use by 40% compared to conventional heating [1].

Scale-up Considerations

Batch Process Optimization

Large-scale batches (1–10 kg) require precise temperature control to prevent exothermic runaway. Jacketed reactors with automated cooling systems maintain temperatures at 80–100°C, ensuring consistent yields of 65–75% [2].

Continuous Flow Chemistry Applications

Microreactors enable continuous production with residence times of 10–15 minutes. A pilot-scale system using B(C₆F₅)₃ in mesitylene achieved a throughput of 500 g/hour, demonstrating viability for industrial adoption [2].

Industrial Feasibility Assessment

Economic analyses favor Friedel-Crafts acylation for its low catalyst costs ($50–100/kg) and high atom economy (78–85%). By contrast, metal-catalyzed routes incur higher expenses ($200–300/kg Pd) but offer superior selectivity for pharmaceutical applications [1] [2].

Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | B(C₆F₅)₃ | 65–79 | 50–100 | High |

| Claisen Condensation | NaHMDS | 52–69 | 150–200 | Moderate |

| Suzuki Coupling | Pd(dppf)Cl₂ | 60–70 | 200–300 | Low |

| Green Chemistry | PPA | 65–70 | 30–50 | High |

Intermediates Identification

The formation of 4-(2-fluorophenyl)butan-2-one proceeds through well-characterized mechanistic pathways involving several key intermediates. The most prominent synthetic route utilizes Friedel-Crafts acylation, which generates distinct intermediates that have been identified through spectroscopic and computational studies [2].

The primary intermediate in the acylation pathway is the acylium ion complex formed between the acyl chloride and Lewis acid catalyst. When using aluminum chloride as the catalyst, the acylium ion $$RC(O)⁺·AlCl₃$$ represents the reactive electrophilic species that attacks the aromatic ring. Nuclear magnetic resonance studies have confirmed the presence of this intermediate at characteristic chemical shifts around δ 180-190 ppm in ¹³C nuclear magnetic resonance spectroscopy .

Secondary intermediates include the sigma complex (arenium ion) formed during the electrophilic aromatic substitution. This cyclohexadienyl cation intermediate has been characterized by its distinctive proton nuclear magnetic resonance signature, showing broadened aromatic signals consistent with restricted rotation around the carbon-carbon bond .

Alternative synthetic pathways through Grignard reactions generate carbanion intermediates. The formation of 2-fluorophenylmagnesium bromide precursor involves electron transfer mechanisms, producing organomagnesium species that serve as nucleophiles in subsequent carbonyl addition reactions [2].

Kinetic Analysis

Comprehensive kinetic studies have revealed the mechanistic complexity of 4-(2-fluorophenyl)butan-2-one formation. The Friedel-Crafts acylation follows second-order kinetics, with the rate expression:

Rate = k[ArH][RCOCl·AlCl₃]

Where the rate constant k = 2.3 × 10⁻³ s⁻¹ at 80°C. The activation energy for this process is 45.2 kJ/mol, indicating a moderate energy barrier consistent with electrophilic aromatic substitution mechanisms [2].

Temperature-dependent studies demonstrate that the reaction rate increases exponentially with temperature, following the Arrhenius equation. The pre-exponential factor (A) is 1.8 × 10⁸ s⁻¹, suggesting a relatively organized transition state structure .

Solvent effects significantly influence the reaction kinetics. In dichloromethane, the reaction proceeds 2.3 times faster than in carbon tetrachloride, attributed to the stabilization of ionic intermediates by the more polar solvent. The reaction half-life at 80°C is approximately 5.0 minutes under optimized conditions [2].

Isotope Labeling Experiments

Isotope labeling studies have provided crucial mechanistic insights into the formation and transformation pathways of 4-(2-fluorophenyl)butan-2-one. Experiments using ¹⁸F-labeled fluoride precursors have demonstrated that the fluorine incorporation occurs through nucleophilic aromatic substitution mechanisms [3] [4].

Carbon-14 labeling experiments at the carbonyl position reveal that the ketone formation proceeds through direct acylation rather than through oxidation of intermediate alcohols. The specific activity retention of 98.5% confirms the direct incorporation pathway [5].

Deuterium labeling studies of the butyl side chain demonstrate that the alkyl group attachment occurs through electrophilic mechanisms rather than radical processes. The deuterium kinetic isotope effect (kH/kD = 2.1) indicates that carbon-hydrogen bond breaking is involved in the rate-determining step [3].

Heavy water (D₂O) experiments during hydrolytic workup procedures show minimal deuterium incorporation, confirming that the ketone carbonyl originates from the acylating agent rather than from hydrolysis products [6].

Reactivity Patterns

Nucleophilic Addition Reactions

4-(2-Fluorophenyl)butan-2-one exhibits characteristic nucleophilic addition reactivity at the carbonyl carbon. The presence of the 2-fluorophenyl substituent significantly influences the electronic properties of the ketone, enhancing its electrophilicity compared to non-fluorinated analogs [7] [8].

Primary amines react with the compound under mild conditions to form imines with excellent yields (85-92%). The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by elimination of water. The fluorine substituent accelerates the reaction rate by approximately 1.7-fold compared to the corresponding non-fluorinated ketone [7].

Grignard reagents add to the carbonyl group with high chemoselectivity, producing tertiary alcohols in yields ranging from 70-90%. The reaction mechanism involves nucleophilic attack by the carbanion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated during aqueous workup [9].

Hydride reducing agents such as sodium borohydride and lithium aluminum hydride reduce the ketone to the corresponding secondary alcohol. The reaction exhibits excellent stereoselectivity when conducted with chiral reducing agents, achieving enantioselectivities up to 95% under optimized conditions [9] [10].

Electrophilic Substitution Studies

The aromatic ring in 4-(2-fluorophenyl)butan-2-one undergoes electrophilic substitution reactions with regioselectivity influenced by the fluorine substituent. The fluorine atom, being electron-withdrawing, deactivates the aromatic ring toward electrophilic attack while directing substitution to the meta position [11] [12].

Nitration reactions using nitric acid and sulfuric acid proceed at elevated temperatures (60-80°C) to give mono-nitrated products in 65-75% yields. The major product is the meta-nitro derivative, consistent with the directing effect of the fluorine substituent [11].

Halogenation reactions with bromine in the presence of iron(III) bromide catalyst yield brominated products with meta-selectivity. The reaction requires extended reaction times (6-12 hours) due to the deactivating effect of the fluorine atom [11].

Friedel-Crafts alkylation reactions are generally unsuccessful due to the strong deactivating influence of the fluorine substituent combined with the electron-withdrawing ketone moiety. Alternative methods using more reactive alkylating agents are required for successful substitution [12].

Reduction Pathways

The reduction of 4-(2-fluorophenyl)butan-2-one can proceed through multiple pathways, each offering different stereochemical outcomes and product distributions. The most widely studied pathway involves asymmetric reduction using chiral catalysts to produce optically active secondary alcohols [9] [13].

Catalytic hydrogenation using palladium or platinum catalysts reduces the ketone to the corresponding alcohol with quantitative yields. The reaction is highly chemoselective, leaving the aromatic ring and fluorine substituent intact. Hydrogen pressures of 1-5 atmospheres are typically employed at temperatures ranging from 25-60°C [9].

Enzymatic reduction using alcohol dehydrogenases provides access to enantiomerically pure alcohols. Baker's yeast reduction systems achieve enantioselectivities of 88-96% with excellent chemical yields. The reaction utilizes nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds under mild aqueous conditions [13] [14].

Asymmetric transfer hydrogenation using ruthenium(II) complexes with chiral amino alcohol ligands produces (R)-configured alcohols with enantioselectivities of 85-92%. The reaction employs formic acid or 2-propanol as hydrogen donors and proceeds at ambient temperature [9].

Functional Group Transformations

Carbonyl Modifications

The carbonyl group in 4-(2-fluorophenyl)butan-2-one serves as a versatile site for chemical transformations, enabling access to diverse functional derivatives. The electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions [15] [16].

Reductive amination reactions convert the ketone to amines through intermediate imine formation followed by reduction. Primary amines react with the ketone in the presence of reducing agents such as sodium cyanoborohydride to yield secondary amines in 75-85% yields [15].

Wittig reactions with phosphonium ylides produce alkenes with excellent stereoselectivity. The reaction proceeds through nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate that cyclizes to an oxaphosphetane. Subsequent elimination yields the alkene product with predominantly E-geometry [15].

Oxidation of the ketone to the corresponding carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction requires harsh conditions and typically produces 4-(2-fluorophenyl)butanoic acid in moderate yields (50-65%) [17].

Side Chain Functionalization

The butyl side chain in 4-(2-fluorophenyl)butan-2-one provides opportunities for selective functionalization at various positions. The alpha-position to the carbonyl group exhibits enhanced reactivity due to the electron-withdrawing effect of the ketone moiety [18] [16].

Alpha-halogenation reactions using bromine or chlorine in acidic media produce alpha-halo ketones with excellent regioselectivity. The reaction proceeds through enol or enolate intermediates, with the halogen attacking the alpha-carbon adjacent to the carbonyl group .

Aldol condensation reactions can be performed using the methyl ketone as a donor component with various aldehyde acceptors. The reaction produces beta-hydroxy ketones or alpha,beta-unsaturated ketones depending on the reaction conditions and subsequent dehydration [18].

Alkylation reactions at the alpha-position can be achieved using strong bases such as lithium diisopropylamide to generate enolate intermediates. Subsequent treatment with alkyl halides produces alpha-alkylated ketones with good yields and selectivity [16].

Ring Modification Strategies

The aromatic ring in 4-(2-fluorophenyl)butan-2-one can be modified through various strategies while preserving the ketone functionality. The fluorine substituent provides a unique handle for nucleophilic aromatic substitution reactions [18] .

Nucleophilic aromatic substitution reactions can replace the fluorine atom with various nucleophiles under appropriate conditions. Strong nucleophiles such as methoxide or amide ions can displace the fluorine at elevated temperatures, typically requiring 80-120°C for complete conversion [18].

Metal-catalyzed coupling reactions such as Suzuki-Miyaura coupling can be employed to introduce new substituents onto the aromatic ring. The reaction utilizes palladium catalysts with boronic acid coupling partners to form carbon-carbon bonds at positions activated by the fluorine substituent .

Direct arylation reactions can introduce additional aromatic substituents through carbon-hydrogen bond activation. These reactions typically require palladium or ruthenium catalysts and proceed under mild conditions to give biaryl products [21].

Stereoselective Reactions

Asymmetric Reduction Approaches

Asymmetric reduction of 4-(2-fluorophenyl)butan-2-one represents a crucial transformation for accessing enantiomerically pure fluorinated alcohols. Multiple catalyst systems have been developed to achieve high enantioselectivity in these transformations [9] [13].

Chiral oxazaborolidine catalysts derived from amino alcohols provide excellent enantioselectivity in borane reductions. The catalyst system utilizes (S)-diphenylprolinol as the chiral auxiliary, achieving enantioselectivities of 90-98% with quantitative chemical yields. The reaction proceeds through a six-membered cyclic transition state that determines the facial selectivity [10].

Ruthenium(II) complexes with chiral bisphosphine ligands catalyze asymmetric hydrogenation with high enantioselectivity. The catalyst system employs (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the chiral ligand, producing (R)-configured alcohols with 85-92% enantiomeric excess [9].

Enzymatic reduction using alcohol dehydrogenases provides access to both enantiomers depending on the enzyme selectivity. Thermoanaerobium brockii alcohol dehydrogenase produces (S)-alcohols with excellent enantioselectivity (>95% enantiomeric excess), while horse liver alcohol dehydrogenase favors the (R)-configuration [13].

Stereoselective Addition Reactions

The stereoselective addition of nucleophiles to 4-(2-fluorophenyl)butan-2-one can be controlled through the use of chiral auxiliaries and catalysts. The fluorine substituent influences the stereochemical outcome by affecting the conformation of the carbonyl group [8] [22].

Chiral Grignard reagents add to the ketone with moderate to good diastereoselectivity. The reaction employs chiral auxiliaries such as (S)-2-methylbutylmagnesium bromide to achieve diastereomeric ratios of 85:15 to 90:10. The selectivity arises from steric interactions between the chiral auxiliary and the fluorophenyl substituent [22].

Stereoselective allylation reactions using chiral allylborane reagents produce homoallylic alcohols with excellent enantioselectivity. The reaction utilizes (R)-B-allyldiisopinocampheylborane as the chiral reagent, achieving enantioselectivities of 88-94% under optimized conditions [23].

Asymmetric aldol reactions with the ketone as an electrophile can be achieved using chiral enolates derived from auxiliary-modified esters. The reaction produces beta-hydroxy ketones with controlled stereochemistry at both the alpha and beta positions [24].

Chiral Catalyst Applications

Chiral catalysts have been extensively developed for stereoselective transformations of 4-(2-fluorophenyl)butan-2-one. These catalyst systems exploit the unique electronic properties of the fluorine substituent to achieve high selectivity [8] [22].

Chiral phase-transfer catalysts based on cinchona alkaloids promote asymmetric alkylation reactions with excellent enantioselectivity. The catalyst system employs N-benzylcinchonidinium chloride to achieve enantioselectivities of 85-91% in alpha-alkylation reactions [25].

Titanium-based chiral catalysts such as titanium-tartrate complexes catalyze asymmetric reduction with high enantioselectivity. The catalyst system utilizes diethyl tartrate as the chiral ligand and lithium aluminum hydride as the reducing agent, producing (S)-alcohols with 82-89% enantiomeric excess [26].

Chiral phosphoric acid catalysts promote asymmetric addition reactions with excellent stereoselectivity. The catalyst system employs (R)-BINOL-derived phosphoric acids to achieve enantioselectivities of 88-95% in nucleophilic addition reactions [27].

XLogP3

Explore Compound Types